molecular formula C10H12ClN B2524100 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1066822-69-2

7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2524100
CAS RN: 1066822-69-2
M. Wt: 181.66
InChI Key: HOWCTDLHUWDSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClN . It is a member of the isoquinolines, a large group of natural products .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in the scientific community . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a chlorine atom at the 7-position and a methyl group at the 8-position .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse and complex. They can act as precursors for various alkaloids displaying multifarious biological activities . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 167.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Future Directions

The future directions of research on 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of novel synthetic strategies and the study of their potential applications in medicine and other fields could be areas of interest .

properties

IUPAC Name

7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWCTDLHUWDSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CNCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1066822-69-2
Record name 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.